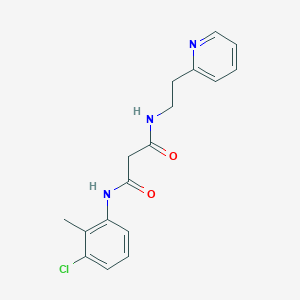![molecular formula C12H14N4O2 B5907152 (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. This compound is a member of the bicyclic azabicyclo[4.2.1]nonane family, which is known for its pharmacological properties. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.2.1]nonan-4-one.
作用機序
The mechanism of action of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of microorganisms. The compound is also thought to work by disrupting the cell membrane of microorganisms, thereby leading to their death.
Biochemical and Physiological Effects:
(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic properties. The compound has been shown to be non-toxic to mammalian cells, making it a promising candidate for use in medicine.
実験室実験の利点と制限
One of the main advantages of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of microorganisms, making it a promising candidate for use in the treatment of infectious diseases. Another advantage of the compound is its low toxicity to mammalian cells, which makes it a safer alternative to other antimicrobial agents.
One of the limitations of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain forms, such as oral medications. Another limitation is the lack of studies on the long-term effects of the compound on human health.
将来の方向性
There are several future directions for the study of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential use as a drug delivery system for other medications. Further studies are also needed to determine the long-term effects of the compound on human health. Finally, the compound's potential use in the treatment of specific diseases, such as cancer and HIV, should be investigated.
Conclusion:
In conclusion, (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a promising compound with potential applications in the field of medicine. The compound has been shown to exhibit broad-spectrum antimicrobial activity, anti-inflammatory and analgesic properties, and drug delivery capabilities. However, further studies are needed to fully understand the compound's mechanism of action and long-term effects on human health.
合成法
(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one can be synthesized using various methods. One of the methods involves the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with pyridazine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one in good yield and high purity.
科学的研究の応用
(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system. The compound has been shown to be effective in delivering drugs to specific target sites, thereby increasing their efficacy and reducing their toxicity.
特性
IUPAC Name |
(1S,6R)-9-(pyridazine-4-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-11-5-9-1-2-10(7-13-11)16(9)12(18)8-3-4-14-15-6-8/h3-4,6,9-10H,1-2,5,7H2,(H,13,17)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLRHMQLUYZFR-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2C(=O)C3=CN=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)C[C@@H]1N2C(=O)C3=CN=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)
![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)

![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5907189.png)